3-Amidinobenzyl phenyl ether
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Overview
Description
3-Amidinobenzyl phenyl ether is an organic compound characterized by the presence of an amidine group attached to a benzyl phenyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amidinobenzyl phenyl ether typically involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including this compound, often employs the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions
3-Amidinobenzyl phenyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HBr or HI.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Strong acids like HBr or HI are used to cleave the ether bond, forming alcohol and alkyl halide products.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
3-Amidinobenzyl phenyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amidinobenzyl phenyl ether involves its interaction with molecular targets through its amidine group. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways . The ether linkage provides stability and modulates the compound’s reactivity, allowing it to participate in specific chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl phenyl ether: Lacks the amidine group, making it less reactive in biological systems.
3-Aminobenzyl phenyl ether: Contains an amino group instead of an amidine group, altering its chemical properties and reactivity.
3-Cyanobenzyl phenyl ether:
Uniqueness
3-Amidinobenzyl phenyl ether is unique due to the presence of the amidine group, which imparts distinct biological activity and reactivity compared to other similar compounds. This makes it a valuable compound for research in medicinal chemistry and materials science.
Biological Activity
3-Amidinobenzyl phenyl ether (CAS No. 57323-73-6) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an antiprotozoal agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H14N2O
- Molecular Weight : 226.27 g/mol
- IUPAC Name : this compound
The compound features an amidine functional group, which is crucial for its biological activity.
Antiprotozoal Activity
Research indicates that this compound exhibits significant antiprotozoal activity. It has been studied primarily for its effects on protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.
Case Study: Trypanosoma brucei
In a study evaluating the efficacy of various compounds against Trypanosoma brucei, this compound was included as a test compound. The results showed that this compound maintained approximately 91% of its enzymatic activity relative to control samples over time, indicating its potential as a therapeutic agent against this parasite .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes critical for the survival and proliferation of protozoan parasites. The amidine group may play a pivotal role in binding to these enzymes, thereby disrupting their function.
Comparative Biological Activity
To understand the uniqueness of this compound, it is essential to compare it with other structurally similar compounds.
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antiprotozoal | Enzyme inhibition |
Benzoyl-Arg-ethyl ester | Moderate activity against T. brucei | Enzyme inhibition |
Other Amidines | Varies; some exhibit antimalarial properties | Varies |
This comparison highlights the specific efficacy of this compound in targeting protozoan parasites, distinguishing it from other amidine derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of T. brucei at micromolar concentrations. Further investigations are needed to determine the precise concentration-response relationship and potential cytotoxic effects on mammalian cells.
Pharmacophore Modeling
Pharmacophore modeling studies suggest that the structural features of this compound are conducive to strong interactions with target enzymes within protozoan cells. These models are instrumental in guiding further drug design efforts aimed at enhancing potency and selectivity .
Properties
CAS No. |
57323-73-6 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(phenoxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H3,15,16) |
InChI Key |
RZNBPLWRIVTCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=N)N |
Origin of Product |
United States |
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